1-Fluoro-2-iodo-4-methoxy-5-methylbenzene
Overview
Description
Scientific Research Applications
Fluorogenic Aldehyde in Aldol Reactions
A study developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety useful for monitoring aldol reactions through increased fluorescence. This research suggests potential applications in catalysis and reaction monitoring (Guo & Tanaka, 2009).
Molecular Structure Analysis
Research on 2-Fluoro-N-(4-methoxyphenyl)benzamide provides insights into molecular structure, with potential implications for drug design and molecular engineering (Saeed et al., 2009).
Hydrogenation in Pharmaceutical Synthesis
Investigations into the hydrogenation of iodo-nitroaromatics, using compounds like 1-iodo-4-nitrobenzene, are critical for pharmaceutical synthesis, demonstrating selective and efficient processes (Baramov et al., 2017).
Corrosion Inhibition Studies
Quantum chemical and molecular dynamic simulation studies have been conducted on certain piperidine derivatives, including fluoro-substituted compounds, to evaluate their corrosion inhibition properties on iron, relevant in material sciences (Kaya et al., 2016).
Polymer Synthesis and Characterization
Research on polymers like 1-methoxy-4-ethoxybenzene showcases advancements in electrosynthesis and characterization of new soluble polymers, relevant in materials engineering and design (Moustafid et al., 1991).
NMR Spectroscopy in Organometallic Chemistry
Studies involving the NMR spectroscopy of fluorine-substituted arenetricarbonylchromium complexes contribute to the understanding of organometallic chemistry and spectroscopic analysis (Armstrong et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-2-iodo-4-methoxy-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FIO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCRXLNFUWALFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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